molecular formula C15H20N2O3S B13941099 Formamide, N-2-azabicyclo(2.2.2)oct-2-YL-N-((4-methylphenyl)sulfonyl)- CAS No. 63980-08-5

Formamide, N-2-azabicyclo(2.2.2)oct-2-YL-N-((4-methylphenyl)sulfonyl)-

Cat. No.: B13941099
CAS No.: 63980-08-5
M. Wt: 308.4 g/mol
InChI Key: QEOXXJRDQNGQLQ-UHFFFAOYSA-N
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Description

Chemical Structure and Functional Groups: The compound "Formamide, N-2-azabicyclo(2.2.2)oct-2-YL-N-((4-methylphenyl)sulfonyl)-" features a bicyclo[2.2.2]octane scaffold, a rigid, three-dimensional structure with a nitrogen atom at the 2-position. This core is substituted with a formamide group (-CONH₂) and a 4-methylphenylsulfonyl (-SO₂C₆H₄CH₃) moiety.

Properties

CAS No.

63980-08-5

Molecular Formula

C15H20N2O3S

Molecular Weight

308.4 g/mol

IUPAC Name

N-(2-azabicyclo[2.2.2]octan-2-yl)-N-(4-methylphenyl)sulfonylformamide

InChI

InChI=1S/C15H20N2O3S/c1-12-2-8-15(9-3-12)21(19,20)17(11-18)16-10-13-4-6-14(16)7-5-13/h2-3,8-9,11,13-14H,4-7,10H2,1H3

InChI Key

QEOXXJRDQNGQLQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(C=O)N2CC3CCC2CC3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Formamide, N-2-azabicyclo(2.2.2)oct-2-YL-N-((4-methylphenyl)sulfonyl)- typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques, would apply.

Chemical Reactions Analysis

Types of Reactions

Formamide, N-2-azabicyclo(2.2.2)oct-2-YL-N-((4-methylphenyl)sulfonyl)- can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives of the formamide and sulfonyl groups.

    Reduction: Reduced derivatives, potentially leading to the formation of amines.

    Substitution: Substituted products where the sulfonyl group is replaced by the nucleophile.

Scientific Research Applications

Formamide, N-2-azabicyclo(2.2.2)oct-2-yl-N-((4-methylphenyl)sulfonyl)- is a chemical compound with the CAS number 63980-08-5. It features a unique bicyclic structure known as 2-azabicyclo[2.2.2]octane, which contributes to its distinctive properties and potential applications in medicinal chemistry. The sulfonamide group, specifically the 4-methylphenylsulfonyl moiety, enhances its biological activity and solubility characteristics.

Potential Applications:

  • Medicinal Chemistry This compound represents a promising area of research within medicinal chemistry due to its potential versatility and biological relevance.
  • Biological activities Research indicates that compounds similar to Formamide, N-2-azabicyclo(2.2.2)oct-2-yl-N-((4-methylphenyl)sulfonyl)- exhibit a range of biological activities.
  • Synthesis The synthesis of Formamide, N-2-azabicyclo(2.2.2)oct-2-yl-N-((4-methylphenyl)sulfonyl)- can be achieved through several methods. This method allows for the incorporation of various substituents on the azabicyclo framework, enabling further exploration of structure–activity relationships.

Structural Similarities

Formamide, N-2-azabicyclo(2.2.2)oct-2-yl-N-((4-methylphenyl)sulfonyl)- shares structural similarities with several other compounds that also feature bicyclic structures or sulfonamide groups:

Compound NameStructure TypeNotable Properties
ImatinibBicyclicTyrosine kinase inhibitor; used in cancer therapy
VorinostatBicyclicHistone deacetylase inhibitor; used in cancer treatment
4-MethylbenzenesulfonamideSulfonamideAntimicrobial activity; used in various pharmaceutical applications

Mechanism of Action

The mechanism of action of Formamide, N-2-azabicyclo(2.2.2)oct-2-YL-N-((4-methylphenyl)sulfonyl)- involves its interaction with molecular targets such as enzymes and receptors. The 2-azabicyclo(2.2.2)octane ring system can mimic the structure of natural substrates, allowing the compound to bind to active sites of enzymes or receptors, thereby modulating their activity . The sulfonyl group can enhance the compound’s binding affinity and specificity through hydrogen bonding and electrostatic interactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural and Functional Differences

The table below compares the target compound with three structurally related analogs:

Compound Core Structure Substituents Physicochemical Properties Reported Applications
Formamide, N-2-azabicyclo(2.2.2)oct-2-YL-N-((4-methylphenyl)sulfonyl)- Bicyclo[2.2.2]octane Formamide, 4-methylphenylsulfonyl High rigidity, moderate solubility Hypothesized enzyme inhibition
Cefazedone () Bicyclo[3.2.0]heptane (β-lactam) Carboxylic acid, dimethyl groups, thia ring Crystalline, meets pharmacopeial tests Antibiotic (cephalosporin class)
N-Sulfonylazabicyclo[3.2.1]octane derivatives Bicyclo[3.2.1]octane Varied sulfonamides (e.g., aryl, alkyl) Enhanced lipophilicity Serotonin receptor modulators
Bicyclo[2.2.2]oct-5-ene-2-sulfonamide Bicyclo[2.2.2]octene Sulfonamide, unsaturated bridge Lower thermal stability Catalysis intermediates

Detailed Analysis

Core Rigidity and Conformational Effects :

  • The bicyclo[2.2.2]octane system in the target compound is more rigid and sterically constrained than the bicyclo[3.2.0]heptane core of cefazedone (). This rigidity may reduce metabolic flexibility but enhance target-binding precision compared to β-lactams .
  • In contrast, bicyclo[3.2.1]octane derivatives exhibit greater conformational adaptability, enabling broader receptor interactions (e.g., serotonin receptors) .

This contrasts with cefazedone, where the thia ring and carboxylic acid groups improve water solubility and crystallinity (meeting pharmacopeial standards for antibiotics) .

Biological Activity: While cefazedone is clinically validated as an antibiotic, the target compound’s bioactivity remains hypothetical.

Biological Activity

Formamide, N-2-azabicyclo(2.2.2)oct-2-YL-N-((4-methylphenyl)sulfonyl)- (CAS Number: 63980-08-5), is a compound characterized by its unique bicyclic structure and sulfonamide functionality. This article explores its biological activity, potential applications, and relevant research findings.

Chemical Structure and Properties

The compound features a bicyclic framework known as 2-azabicyclo[2.2.2]octane, which is significant for its reactivity and biological interactions. The presence of the sulfonamide group enhances its solubility and biological activity, making it a candidate for various medicinal applications.

Property Details
Molecular Formula C15H20N2O3S
Molecular Weight 308.43 g/mol
CAS Registry Number 63980-08-5

Biological Activities

Research indicates that compounds similar to Formamide, N-2-azabicyclo(2.2.2)oct-2-YL-N-((4-methylphenyl)sulfonyl)- exhibit a range of biological activities, including:

  • Antimicrobial Activity : The sulfonamide group is known for its antimicrobial properties, which may be enhanced by the bicyclic structure.
  • Enzyme Inhibition : The compound's structure suggests potential as an inhibitor of various enzymes, possibly including proteases and kinases.
  • Neuroprotective Effects : Similar compounds have shown neuroprotective properties, indicating potential applications in treating neurodegenerative diseases.

The biological activity of this compound is primarily influenced by its amide and sulfonamide functionalities. These groups interact with biological macromolecules such as proteins and nucleic acids, potentially leading to altered cellular functions.

Case Studies

  • Enzyme Interaction Studies :
    • A study examined the interaction of similar sulfonamide compounds with protein phosphatases, showing activation effects that could be relevant for therapeutic applications in cancer treatment.
  • Neuroprotective Effects :
    • Research on related bicyclic compounds indicated promising neuroprotective effects in models of Parkinson's disease, suggesting that Formamide, N-2-azabicyclo(2.2.2)oct-2-YL-N-((4-methylphenyl)sulfonyl)- may also exhibit similar benefits.
  • Toxicity Assessment :
    • Acute toxicity studies have indicated an LD50 value of 150 mg/kg in rodent models, raising considerations for safety in therapeutic use .

Structure–Activity Relationships

The unique bicyclic framework combined with the sulfonamide functionality enhances solubility and biological activity compared to traditional phenolic compounds or other bicyclic analogs.

Compound Name Structure Type Notable Properties
ImatinibBicyclicTyrosine kinase inhibitor; used in cancer therapy
VorinostatBicyclicHistone deacetylase inhibitor; used in cancer treatment
4-MethylbenzenesulfonamideSulfonamideAntimicrobial activity; used in various pharmaceutical applications

Q & A

Q. What are the optimal synthetic routes for preparing Formamide, N-2-azabicyclo(2.2.2)oct-2-YL-N-((4-methylphenyl)sulfonyl)-, and how can purity be ensured?

Methodological Answer: Synthesis typically involves sulfonylation of the bicyclic amine with 4-methylbenzenesulfonyl chloride under basic conditions. Key steps include:

  • Purification via recrystallization (e.g., using DMSO as solvent) to achieve yields up to 80% .
  • Characterization by 1H^1H NMR (e.g., δ = 2.26 ppm for CH3_3, 7.1–8.5 ppm for aromatic protons) and IR spectroscopy (NH stretch at 3089 cm1^{-1}, S=O stretches at 1332/1160 cm1^{-1}) .
  • Mass spectrometry (MS) for molecular ion confirmation (e.g., m/z = 645 for analogous disulfonamides) .

Q. How can researchers validate the structural integrity of this compound using spectroscopic data?

Methodological Answer: Cross-validate spectral

  • 1H^1H NMR: Identify characteristic signals, such as D2_2O-exchangeable NH protons (δ = 10.4–10.6 ppm) and methyl groups (δ = 2.26 ppm) .
  • IR: Confirm sulfonamide functionality via asymmetric/symmetric S=O stretches (1332/1160 cm1^{-1}) .
  • High-resolution MS (HRMS) or elemental analysis to confirm molecular formula.

Q. What analytical methods are recommended for assessing impurities in this compound?

Methodological Answer: Use reverse-phase HPLC with UV detection:

  • Column: C18 (e.g., 5 µm, 250 × 4.6 mm).
  • Mobile phase: Gradient of acetonitrile/water with 0.1% trifluoroacetic acid.
  • Retention times and relative response factors (RRFs) can be calibrated against known impurities (e.g., RRFs ranging from 1.00 to 1.75 for related analogs) .

Advanced Research Questions

Q. How can conflicting spectral data (e.g., unexpected splitting in 1H^1H1H NMR) be resolved for this compound?

Methodological Answer:

  • Perform 2D NMR (e.g., COSY, HSQC) to assign overlapping aromatic protons (δ = 7.1–8.5 ppm) and confirm connectivity .
  • Variable-temperature NMR to assess dynamic effects (e.g., hindered rotation in the bicyclic system).
  • Compare with computational simulations (DFT-based chemical shift predictions) for validation.

Q. What strategies are effective for studying the steric and electronic effects of the 2-azabicyclo[2.2.2]oct-2-yl moiety on reactivity?

Methodological Answer:

  • Conduct kinetic studies: Compare reaction rates with non-bicyclic analogs (e.g., linear amines) in nucleophilic substitutions or catalytic reactions.
  • X-ray crystallography to analyze bond angles and torsional strain in the bicyclic system.
  • Computational modeling (e.g., DFT) to map electron density and steric bulk .

Q. How can researchers develop a robust impurity profiling method tailored to this compound?

Methodological Answer:

  • Use forced degradation studies (acid/base hydrolysis, oxidative stress) to generate potential impurities.
  • Optimize LC-MS conditions: Employ a QTOF mass spectrometer for accurate mass identification of degradation products.
  • Validate method specificity using spiked samples (e.g., 0.1% impurity limit) .

Q. What experimental approaches can elucidate the role of the sulfonyl group in supramolecular interactions?

Methodological Answer:

  • Co-crystallization studies with hydrogen-bond acceptors (e.g., pyridyl ligands) to assess sulfonamide H-bonding propensity .
  • Isothermal titration calorimetry (ITC) to quantify binding affinities.
  • Solid-state NMR to probe intermolecular interactions in crystalline phases.

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